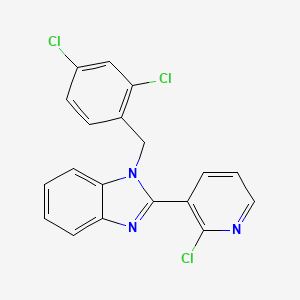

2-(2-chloro-3-pyridinyl)-1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

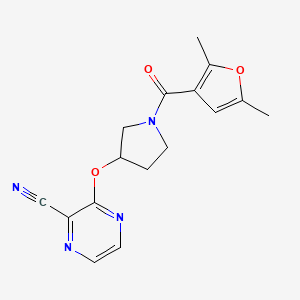

2-(2-Chloro-3-pyridinyl)-1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazole (CPD) is an organic compound with a wide range of applications in scientific research. It is a heterocyclic compound containing a benzimidazole ring fused with two pyridine rings, two chlorine atoms, and one benzyl group. CPD has been studied extensively in the fields of biochemistry, physiology, and pharmacology due to its unique structure and diverse biological activities.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Biological Activity

Synthesis and Biological Evaluation

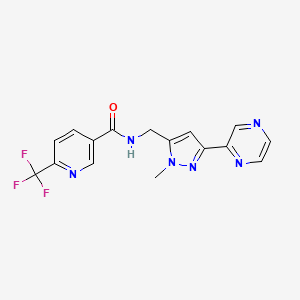

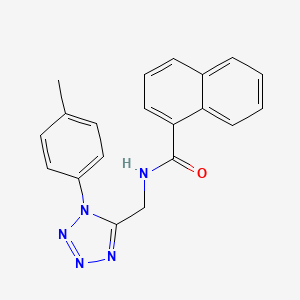

Novel benzimidazole derivatives, including those structurally related to 2-(2-chloro-3-pyridinyl)-1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazole, have been synthesized and evaluated for various biological activities. For instance, some derivatives have shown potential as selective neuropeptide Y Y1 receptor antagonists, which could be beneficial in developing anti-obesity drugs (Zarrinmayeh et al., 1998). Moreover, complexes of benzimidazole ligands with metals such as Pd(II) and Pt(II) have been explored for their anticancer properties, demonstrating the versatility of benzimidazole derivatives in therapeutic applications (Ghani & Mansour, 2011).

Materials Science and Fluorescence Applications

Fluorescent Probes for DNA Detection

Benzimidazole derivatives have been found useful as fluorescent probes for DNA detection. The synthesis of novel benzimidazo[1,2-a]quinolines, substituted with various nuclei, was accomplished, showcasing their application as DNA-specific fluorescent probes due to their enhanced fluorescence emission intensity upon binding to DNA (Perin et al., 2011).

Synthetic Methodologies and Chemical Properties

Advanced Synthesis Techniques

Research into the synthesis of pyrido[1,2-a]benzimidazoles has highlighted the importance of acid additives in direct copper-catalyzed amination processes. This approach offers an alternative method for synthesizing derivatives with substituents in the benzene ring, providing access to a broader range of products (Masters et al., 2011). Additionally, the development of a one-step synthesis technique for pyrido[1,2-a]benzimidazole derivatives through a novel multicomponent reaction demonstrates the compound's utility in facilitating efficient chemical synthesis (Yan et al., 2009).

Corrosion Inhibition

Some benzimidazole derivatives have been studied for their inhibitory action against the corrosion of iron in hydrochloric acid solutions, showcasing their potential in materials protection and extending the application of benzimidazole derivatives beyond biological contexts (Khaled, 2003).

Eigenschaften

IUPAC Name |

2-(2-chloropyridin-3-yl)-1-[(2,4-dichlorophenyl)methyl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Cl3N3/c20-13-8-7-12(15(21)10-13)11-25-17-6-2-1-5-16(17)24-19(25)14-4-3-9-23-18(14)22/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKBJRNOFHSKDDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CC3=C(C=C(C=C3)Cl)Cl)C4=C(N=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12Cl3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-chloro-3-pyridinyl)-1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-methylphenyl)-3-(piperazin-1-ylcarbonyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B2694096.png)

![N-[2-[[1-(2,4-Difluorophenyl)-2-oxopiperidin-3-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2694100.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2694101.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2694103.png)

![N-(2-bromobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2694110.png)

![N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2694111.png)

![N-(1-cyano-3-methylbutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide](/img/structure/B2694114.png)